ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ester groups
Preparation Methods
The synthesis of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves multiple steps. One common synthetic route includes the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures under specific conditions
Scientific Research Applications
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in its observed effects .
Comparison with Similar Compounds
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)thio]methyl}-4H-pyran-3-carboxylate can be compared with similar compounds such as:
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate: This compound has a similar structure but with a chloromethyl group instead of the thioether linkage.
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: This compound has a fluorophenyl group and a pyrazole ring, making it structurally different but functionally similar.
Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: This compound features a chromene ring and different functional groups, providing a basis for comparison in terms of reactivity and applications.
Properties
IUPAC Name |
ethyl 6-amino-4-(4-bromophenyl)-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O3S/c1-4-31-24(30)21-19(12-33-23-17(10-26)13(2)9-14(3)29-23)32-22(28)18(11-27)20(21)15-5-7-16(25)8-6-15/h5-9,20H,4,12,28H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYOQVNGXXIULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Br)C#N)N)CSC3=C(C(=CC(=N3)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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